molecular formula C22H23N3O2S B10984549 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10984549
M. Wt: 393.5 g/mol
InChI Key: IEXBFVFGCJCRQV-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a structurally complex molecule featuring:

  • A thioether (sulfanyl) linkage connecting the benzazepine to an acetamide group.

This compound’s design likely targets receptors or enzymes influenced by both benzazepine (e.g., G-protein-coupled receptors) and indole derivatives (e.g., serotonin pathways) .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O2S/c26-21(23-12-11-16-13-24-19-8-4-2-6-17(16)19)14-28-20-10-9-15-5-1-3-7-18(15)25-22(20)27/h1-8,13,20,24H,9-12,14H2,(H,23,26)(H,25,27)

InChI Key

IEXBFVFGCJCRQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzazepine vs. Triazole : The target compound’s benzazepine core distinguishes it from thioacetamide-triazoles (e.g., compounds 38 and 39 in ), which feature 1,2,3-triazole rings. Triazoles enhance metabolic stability and metal-binding capacity, whereas benzazepines may confer conformational rigidity and receptor selectivity .
  • Indole Ethyl vs. Fluorobenzyl: The N-[2-(1H-indol-3-yl)ethyl] group in the target compound contrasts with fluorobenzyl substituents in compounds 38 and 39 ().

Sulfanyl Linkage Variations

  • Benzazepinylsulfanyl vs. Triazolylsulfanyl : The sulfanyl group in the target compound bridges a benzazepine and acetamide, while compounds like 2-({5-[1-(benzenesulfonyl)-1H-indol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () use triazole-based sulfanyl groups. Triazole-containing analogs may exhibit stronger antibacterial activity due to enhanced electrophilicity .

Antimicrobial Potential

  • MIC Data : Thioacetamide-triazoles (e.g., compounds 38 and 39) show MIC values of 8–16 µg/mL against E. coli, suggesting moderate antibacterial activity. The target compound’s benzazepine core may reduce antibacterial efficacy compared to triazole derivatives but could improve selectivity for eukaryotic targets .

Vascular and Cellular Effects

  • The target compound’s benzazepine moiety may similarly influence cell adhesion or signaling pathways, though this remains unverified .

Physicochemical Properties

Compound Key Substituents logP (Predicted) Solubility (Predicted)
Target Compound Benzazepine, Indole-ethyl ~3.2 Moderate (PBS)
Compound 38 () Triazole, Fluorobenzyl ~2.8 Low (DMSO)
KCH-1521 () Benzodioxole, Indole-ethyl ~2.5 High (Ethanol)
N-(2-(1H-Indol-3-yl)ethyl)acetamide () Simple indole-ethylacetamide ~1.9 High (Water)
  • The target compound’s benzazepine and indole groups increase logP compared to simpler analogs, suggesting improved membrane permeability but reduced aqueous solubility .

Therapeutic Potential

  • Neurological or Vascular Targets : The indole and benzazepine moieties suggest possible activity in serotonin receptors or integrin modulation, akin to KCH-1521 () .

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